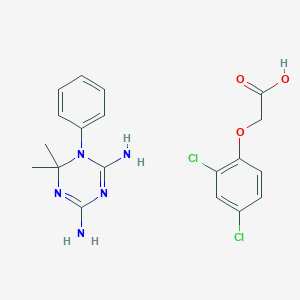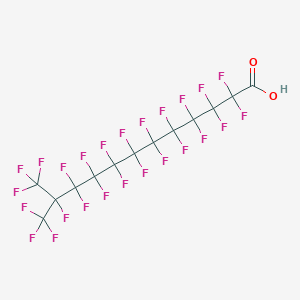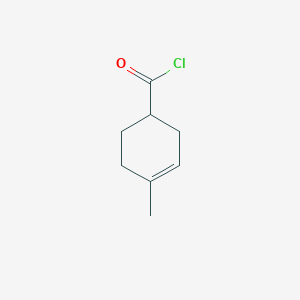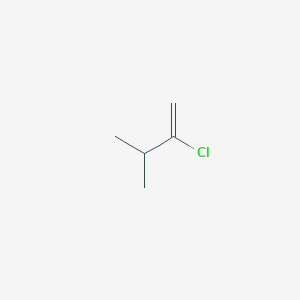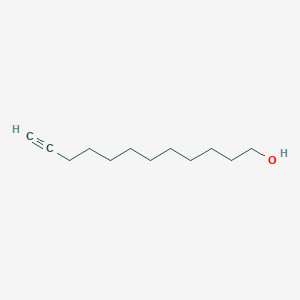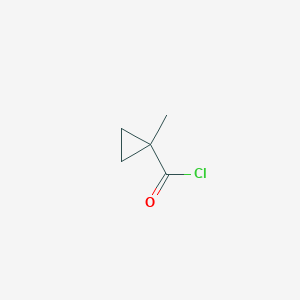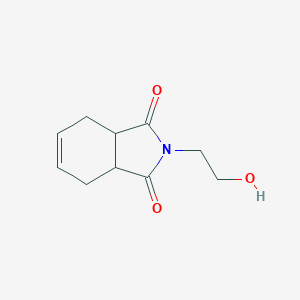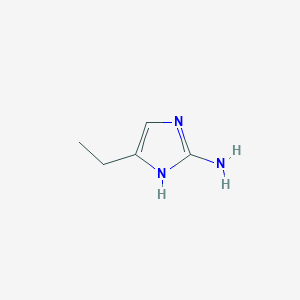
m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is not fully understood. However, studies have shown that it interacts with specific receptors in the body, leading to the modulation of various signaling pathways. This modulation results in the anti-inflammatory and analgesic effects observed in preclinical studies.
Biochemical and Physiological Effects:
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been studied for its potential use as a solvent in chemical reactions and as a surfactant in the production of nanoparticles. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It is also relatively stable and can be stored for extended periods without degradation. However, the compound has limitations, including its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)-. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. The compound has potential applications in the development of new drugs for pain management and as a solvent in chemical reactions. Additionally, it may have potential applications as a surfactant in the production of nanoparticles. Further research is needed to fully explore these potential applications.
Conclusion:
In conclusion, m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is a chemical compound that has potential applications in various fields of scientific research. It is synthesized using a specific method and has unique biochemical and physiological effects. The compound has advantages for lab experiments, including its ease of synthesis and stability, but also has limitations, including its potential toxicity. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is synthesized using a specific method that involves the reaction of 5-isopropoxy-2-methyl-5-propyl-1,3-dioxane with sodium hydroxide and 1-bromo-2-methylpropene. This reaction results in the formation of m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)-. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. The compound has also been studied for its potential use as a solvent in chemical reactions and as a surfactant in the production of nanoparticles.
properties
CAS RN |
19476-86-9 |
|---|---|
Product Name |
m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)- |
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-methyl-5-(1-propan-2-yloxyethyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O3/c1-6-7-13(11(4)16-10(2)3)8-14-12(5)15-9-13/h10-12H,6-9H2,1-5H3 |
InChI Key |
YPZUJHGPKMAZLO-UHFFFAOYSA-N |
SMILES |
CCCC1(COC(OC1)C)C(C)OC(C)C |
Canonical SMILES |
CCCC1(COC(OC1)C)C(C)OC(C)C |
Other CAS RN |
22644-73-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



